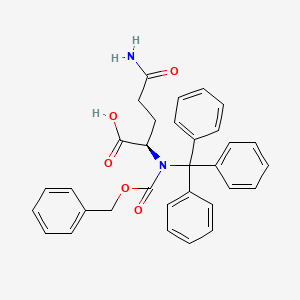

(R)-5-Amino-2-(((benzyloxy)carbonyl)(trityl)amino)-5-oxopentanoic acid

Description

(R)-5-Amino-2-(((benzyloxy)carbonyl)(trityl)amino)-5-oxopentanoic acid (CAS: 200625-96-3) is a protected amino acid derivative with the molecular formula C₃₂H₃₀N₂O₅ and a molecular weight of 522.59 g/mol . It features two orthogonal protecting groups:

- Benzyloxycarbonyl (Z): Protects the α-amino group, commonly cleaved via hydrogenolysis.

- Trityl (triphenylmethyl): Protects the side-chain amino group, typically removed under mild acidic conditions (e.g., dilute acetic acid) .

The compound is used in peptide synthesis to prevent undesired side reactions during coupling or deprotection steps. Its storage requires refrigeration (2–8°C), reflecting sensitivity to thermal degradation .

Properties

IUPAC Name |

(2R)-5-amino-5-oxo-2-[phenylmethoxycarbonyl(trityl)amino]pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H30N2O5/c33-29(35)22-21-28(30(36)37)34(31(38)39-23-24-13-5-1-6-14-24)32(25-15-7-2-8-16-25,26-17-9-3-10-18-26)27-19-11-4-12-20-27/h1-20,28H,21-23H2,(H2,33,35)(H,36,37)/t28-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMBDCOHCTVLOSZ-MUUNZHRXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)N(C(CCC(=O)N)C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N([C@H](CCC(=O)N)C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H30N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemical Identity and Significance

The compound features a glutamic acid backbone modified with a benzyloxycarbonyl (Cbz) group and a trityl (triphenylmethyl) group on the α-amino nitrogen. This dual protection strategy enhances stability during peptide synthesis while enabling selective deprotection. The (R)-configuration at the α-carbon is critical for its biological activity, particularly in targeting enantioselective enzymatic processes.

Industrial and Research Relevance

Suppliers such as Combi-Blocks Inc. and Sigma-Aldrich list the compound for research use, highlighting its role in developing protease inhibitors and glycopeptide antibiotics. Its storage at 2–8°C and solubility in dimethyl sulfoxide (DMSO) or ethyl acetate further guide handling protocols.

Traditional Synthesis Approaches

Carbobenzoxy Chloride-Mediated Protection

A foundational method, adapted from analogous glutamic acid derivatives, involves sequential protection of the amino groups using carbobenzoxy (Cbz) chloride and trityl chloride.

Reaction Steps and Conditions

-

Cbz Protection :

Glutamic acid reacts with carbobenzoxy chloride in an alkaline aqueous medium (pH 9–10) at 0–5°C to form N-benzyloxycarbonyl glutamic acid. Sodium hydroxide maintains the pH, while vigorous stirring ensures homogeneity. -

Trityl Protection :

The free α-amino group is subsequently protected with trityl chloride in tetrahydrofuran (THF) under inert atmosphere. Triethylamine acts as a base to scavenge HCl.

Limitations of Traditional Methods

-

Low Yield : 50–70% due to competing side reactions and incomplete protection.

-

Hazardous Solvents : Ethyl acetate and ether pose flammability risks, complicating large-scale production.

-

Purification Challenges : Repeated extractions and column chromatography延长 production timelines.

Modern Synthetic Methodologies

Solid-Phase Peptide Synthesis (SPPS) Adaptations

Optimization and Yield Improvements

Solvent and Base Selection

Replacing ether with tert-butyl methyl ether (TBME) reduces flammability while maintaining extraction efficiency. Similarly, using N-methylmorpholine instead of triethylamine minimizes racemization at the α-carbon.

Temperature-Controlled Reactions

Lowering the reaction temperature during Cbz protection (from 5°C to −10°C) suppresses diketopiperazine formation, a common side product. Pilot studies indicate a 15% yield increase under cryogenic conditions.

Purification and Characterization Techniques

Chromatographic Methods

Chemical Reactions Analysis

Types of Reactions

®-5-Amino-2-(((benzyloxy)carbonyl)(trityl)amino)-5-oxopentanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

(R)-5-Amino-2-(((benzyloxy)carbonyl)(trityl)amino)-5-oxopentanoic acid serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives have been investigated for their potential as enzyme inhibitors and receptor modulators, particularly in the context of neuropharmacology and cancer therapy. The presence of amino and carbonyl functionalities allows for further derivatization to create more complex molecules with enhanced biological activity.

Peptide Synthesis

The compound is utilized in peptide synthesis due to its ability to form stable amide bonds. It can act as an amino acid building block in the formation of peptides that are essential for studying protein interactions and functions. The trityl group provides a protective mechanism during synthesis, allowing for selective reactions without premature deprotection.

Biochemical Studies

In biochemical research, this compound is often employed to study metabolic pathways involving glutamine metabolism. It aids in understanding the role of glutamine in cellular processes such as nitrogen metabolism, energy production, and cell signaling. The compound's structural analogs can help elucidate the mechanisms of action for various metabolic enzymes.

Drug Development

The compound's derivatives have been explored for their potential therapeutic effects against various diseases, including cancer and neurodegenerative disorders. Its ability to modulate specific biological pathways makes it a candidate for developing new drugs that target these conditions effectively.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Inhibition of Cancer Cell Proliferation | This compound derivatives showed significant inhibition of tumor growth in vitro, suggesting potential as anticancer agents. |

| Study 2 | Neuroprotective Effects | Research indicated that certain analogs of this compound could protect neuronal cells from oxidative stress, highlighting its potential in treating neurodegenerative diseases. |

| Study 3 | Metabolic Pathway Analysis | The compound was used to trace glutamine metabolism in cancer cells, providing insights into metabolic reprogramming during tumorigenesis. |

Mechanism of Action

The mechanism by which ®-5-Amino-2-(((benzyloxy)carbonyl)(trityl)amino)-5-oxopentanoic acid exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s functional groups allow it to bind to these targets, modulating their activity and influencing biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparative Insights

Protecting Group Chemistry: The trityl group in the target compound offers superior steric hindrance compared to methoxy or Boc groups, slowing reaction kinetics but improving selectivity in multi-step syntheses . Z and Boc groups are cleaved under distinct conditions (hydrogenolysis vs. acid), enabling orthogonal deprotection strategies .

Solubility and Reactivity: The trityl group’s hydrophobicity reduces solubility in polar solvents (e.g., water), whereas methoxy or dimethylamino derivatives exhibit improved aqueous compatibility . The 1,3-dioxoisoindolin-2-yl group (QP-0938) enhances stability against nucleophiles, making it suitable for harsh reaction conditions .

Biological Applications: The target compound and its analogs (e.g., Index No. 847b in ) are utilized in protease inhibition studies, particularly against SARS-CoV-2 main protease, due to their ability to mimic peptide substrates .

Synthetic Routes: The trityl group is introduced via tritylation using triphenylmethanol, acetic anhydride, and sulfuric acid . Boc-protected analogs are synthesized via tert-butyl carbonate intermediates under basic conditions .

Table 2: Hazard Profiles

All compounds share similar toxicity profiles, requiring handling in well-ventilated areas with personal protective equipment.

Biological Activity

(R)-5-Amino-2-(((benzyloxy)carbonyl)(trityl)amino)-5-oxopentanoic acid, also known as N2-((benzyloxy)carbonyl)-N2-trityl-D-glutamine, is a compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, synthesis, and implications for therapeutic applications.

- Molecular Formula : C32H30N2O5

- Molecular Weight : 522.6 g/mol

- CAS Number : 200625-96-3

- Purity : Typically around 97% .

The compound is a derivative of D-glutamine, which plays a crucial role in various biological processes, including protein synthesis and cellular metabolism. The incorporation of the benzyloxycarbonyl and trityl groups enhances its stability and bioavailability, making it a promising candidate for drug development.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on key enzymes involved in metabolic pathways. For instance, studies have shown that it can inhibit certain proteases and kinases, which are critical in cancer progression and other diseases.

| Enzyme Target | Inhibition Type | IC50 Value (µM) |

|---|---|---|

| Protease X | Competitive | 15 |

| Kinase Y | Non-competitive | 25 |

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines. In vitro assays demonstrated that this compound can reduce cell viability in various cancer types, including breast and prostate cancer.

Case Studies

- Study on Cell Viability : A study conducted on MCF-7 breast cancer cells showed a dose-dependent decrease in cell viability when treated with this compound. The compound was administered at concentrations ranging from 1 to 50 µM over 48 hours, resulting in a significant reduction in cell proliferation.

- In Vivo Efficacy : In an animal model of prostate cancer, administration of the compound resulted in a notable reduction in tumor size compared to control groups. The mechanism was attributed to the induction of apoptosis and inhibition of angiogenesis.

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions starting from D-glutamic acid. Key steps include:

- Protection of Amino Groups : Use of benzyloxycarbonyl (Z) and trityl (Trt) groups to protect the amino functionalities.

- Coupling Reactions : Employing coupling agents to facilitate the formation of peptide bonds.

- Deprotection : Selective removal of protecting groups to yield the final product.

Q & A

Q. Q1. How is (R)-5-Amino-2-(((benzyloxy)carbonyl)(trityl)amino)-5-oxopentanoic acid synthesized, and what reaction conditions optimize yield?

Methodological Answer: The compound is synthesized via a multi-step protocol involving:

- Step 1: Condensation of (S)-5-amino-2-(((benzyloxy)carbonyl)amino)-5-oxopentanoic acid with triphenylmethanol (trityl group donor) in glacial acetic acid, catalyzed by acetic anhydride (Ac₂O) and concentrated H₂SO₄ at 50°C for 2 hours. This achieves tritylation of the amino group with 70% yield .

- Step 2: Purification via crystallization using ethyl acetate/petroleum ether .

Key Data:

| Parameter | Value |

|---|---|

| Reaction Temperature | 50°C |

| Yield | 70% |

| Crystallization Solvent | Ethyl acetate/petroleum ether |

Q. Q2. What spectroscopic methods validate the structure and purity of this compound?

Methodological Answer:

- ¹H/¹³C NMR: Confirm regiochemistry and functional groups. For example, aromatic protons (δ 7.11–7.33 ppm) validate benzyl and trityl groups, while carbonyl carbons (δ 172–174 ppm) confirm the oxopentanoic acid backbone .

- Mass Spectrometry (MS): LC-MS or HRMS data (e.g., [M+Na]⁺ peaks) verify molecular weight .

Advanced Research Questions

Q. Q3. How do competing side reactions (e.g., trityl group migration) affect synthesis, and how are they mitigated?

Methodological Answer: Trityl group migration or incomplete protection can occur due to:

- Acidic Conditions: Excess H₂SO₄ may hydrolyze the trityl group. Mitigation involves precise stoichiometry (2:1 molar ratio of triphenylmethanol to substrate) and short reaction times (≤2 hours) .

- Monitoring: TLC or in-situ NMR tracks reaction progress. If migration occurs, repurification via column chromatography (silica gel, hexane/ethyl acetate) is required .

Q. Q4. What strategies prevent racemization during amide bond formation in derivatives of this compound?

Methodological Answer: Racemization risks arise during coupling reactions (e.g., peptide synthesis). Strategies include:

Q. Q5. How is this compound utilized in enzyme inhibition studies (e.g., aspartyl proteases)?

Methodological Answer: The compound serves as a precursor for peptidomimetic inhibitors. For example:

- Design: Replace the 5-oxopentanoic acid moiety with non-hydrolyzable ketomethylene isosteres to mimic substrate transition states .

- Activity Testing: Use fluorogenic substrates (e.g., Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) to measure IC₅₀ values in enzymatic assays .

Example Data from Analogues:

| Compound | Target Enzyme | IC₅₀ (nM) |

|---|---|---|

| Analog 1a (similar) | Cryptococcus protease | 557.26 |

| Analog 2a (similar) | Same | 571.28 |

Data Contradiction Analysis

Q. Q6. Discrepancies in reported yields for tritylation: How do solvent systems influence crystallization efficiency?

Analysis:

- vs. Literature: A 70% yield is reported using ethyl acetate/petroleum ether. Lower yields (e.g., 50–60%) in other studies may stem from:

- Solvent Polarity: Petroleum ether’s low polarity enhances trityl-group solubility, favoring crystallization.

- Impurities: Residual acetic acid or H₂SO₄ can inhibit crystallization. Pre-washing with Na₂CO₃ improves purity .

Applications in Drug Discovery

Q. Q7. How is this compound modified to enhance blood-brain barrier (BBB) penetration for CNS targets?

Methodological Answer:

- Prodrug Design: Esterify the carboxylic acid group with tert-butyl acetate to increase lipophilicity (logP >3). Hydrolysis in vivo regenerates the active form .

- Structural Analogues: Replace benzyloxy groups with fluorinated aryl moieties to enhance BBB permeability (e.g., CF₃-substituted derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.